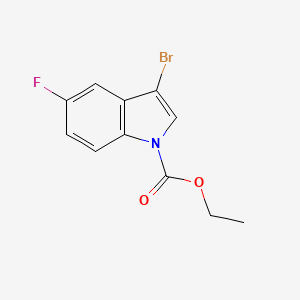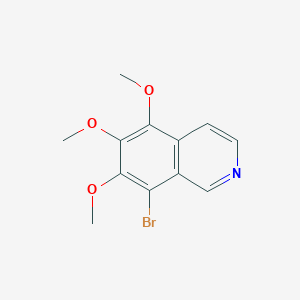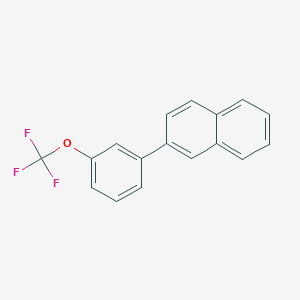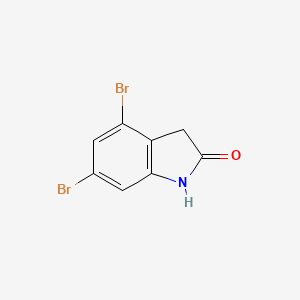
1-(Naphthalene-1-sulfonyl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Naphthalene-1-sulfonyl)imidazolidine-2,4-dione is a heterocyclic compound that features both a naphthalene ring and an imidazolidine-2,4-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Naphthalene-1-sulfonyl)imidazolidine-2,4-dione typically involves the reaction of imidazolidine-2,4-dione with naphthalene-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature . The imidazolidine-2,4-dione can be synthesized from ketones through the Bucherer–Bergs reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(Naphthalene-1-sulfonyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonyl group or the imidazolidine ring.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce sulfonamides.
Scientific Research Applications
1-(Naphthalene-1-sulfonyl)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It may be explored for its potential therapeutic properties, including hypoglycemic activity.
Mechanism of Action
The mechanism of action of 1-(Naphthalene-1-sulfonyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Imidazolidine-2,4-dione: A core structure that shares the imidazolidine ring but lacks the naphthalene sulfonyl group.
Thiazolidine-2,4-dione: Similar in structure but contains a sulfur atom in place of the nitrogen atom in the imidazolidine ring.
Hydantoins: Compounds that contain the imidazolidine-2,4-dione core and are known for their anticonvulsant properties.
Uniqueness: 1-(Naphthalene-1-sulfonyl)imidazolidine-2,4-dione is unique due to the presence of both the naphthalene ring and the sulfonyl group, which confer distinct chemical and physical properties. This combination enhances its potential for diverse applications, particularly in fields requiring specific molecular interactions and stability.
Properties
CAS No. |
111261-87-1 |
|---|---|
Molecular Formula |
C13H10N2O4S |
Molecular Weight |
290.30 g/mol |
IUPAC Name |
1-naphthalen-1-ylsulfonylimidazolidine-2,4-dione |
InChI |
InChI=1S/C13H10N2O4S/c16-12-8-15(13(17)14-12)20(18,19)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2,(H,14,16,17) |
InChI Key |
XXBCGNGNWXBWNF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(=O)N1S(=O)(=O)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(4-Methoxyphenyl)methyl]-2-propyl-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11838204.png)

![4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11838227.png)
![(7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)(4-methoxyphenyl)methanone](/img/structure/B11838232.png)



![9-[(2R,4S,5R)-4-Chloro-5-(chloromethyl)oxolan-2-yl]-9H-purin-6-amine](/img/structure/B11838260.png)


![3-[(4-Bromo-3,5-dimethylphenoxy)methyl]cyclobutan-1-ol](/img/structure/B11838282.png)
